6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
6-[[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-13-18(14-9-11-15(12-10-14)24(2,3)4)19(20(25)27)22(31-13)26-21(28)16-7-5-6-8-17(16)23(29)30/h5-6,9-12,16-17H,7-8H2,1-4H3,(H2,25,27)(H,26,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRNUQZEXBLGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CC=CCC2C(=O)O)C(=O)N)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves multiple steps, including the formation of the thiophene ring, the introduction of the tert-butylphenyl group, and the formation of the cyclohexene ring. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions, protein binding, and cellular processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues
The compound’s core structure shares similarities with two classes of molecules:
- Thiophene carboxamides: Often found in bioactive marine actinomycete metabolites, such as salternamides, which exhibit cytotoxic or antimicrobial properties .
- Cyclohexene carboxylic acid derivatives : Common in plant-derived biomolecules, where the carboxylic acid group enhances solubility and metal-binding capacity .
Table 1: Structural Comparison of Key Analogues
Physicochemical and Pharmacokinetic Properties
However, the carboxylic acid group may limit blood-brain barrier penetration, a trait shared with many plant-derived carboxylates .
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Salternamide E | Rosmarinic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 484.56 | 563.42 | 360.31 |
| logP | 3.5 | 2.8 | 1.2 |
| Hydrogen Bond Donors | 3 | 2 | 4 |
| Rotatable Bonds | 6 | 5 | 8 |
Bioactivity and Mechanism
For example:
- Salternamide E : Targets tubulin polymerization in cancer cells .
- Thiophene carboxamides : Often inhibit bacterial efflux pumps due to hydrophobic interactions .
In silico tools like Hit Dexter 2.0 could predict its promiscuity as a binder. Similar tert-butyl-substituted thiophenes are flagged as "dark chemical matter" due to assay interference risks, suggesting cautious interpretation of initial screening results .
Challenges in Comparative Analysis
- Crystallographic Refinement : While SHELX programs are robust for small molecules, newer tools may offer better handling of flexible groups like the cyclohexene ring .
Biological Activity
The compound 6-{[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a cyclohexene core substituted with various functional groups, including a thiophene ring and carbamoyl moieties. The structural formula is represented as follows:
Structural Characteristics
| Feature | Description |
|---|---|
| IUPAC Name | 6-{[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid |
| Molecular Formula | C26H30N2O4S |
| Molecular Weight | 470.60 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and the introduction of the tert-butylphenyl group. Various synthetic routes have been explored to optimize yield and purity, with significant emphasis on reaction conditions such as temperature and solvent choice.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and analgesic domains.
Anti-inflammatory Activity
In a study comparing various derivatives, compounds similar to this one demonstrated significant anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug. The effective dosage was noted at 1 mmole/Kg for similar compounds, showing promising results in reducing inflammation markers in animal models .
Analgesic Properties
The analgesic properties were evaluated using the writhing test and hot plate test in rodents. The compound exhibited notable analgesic activity at lower dosages (0.2 mmoles/Kg), indicating its potential as a pain management agent .
The proposed mechanisms of action for this compound involve its interaction with specific molecular targets such as enzymes and receptors that play critical roles in inflammatory pathways. The presence of the carbamoyl group is believed to enhance binding affinity to these targets, leading to modulation of biochemical pathways associated with pain and inflammation .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in therapeutic settings:
- Case Study 1 : A study published in Pharmacology Reports demonstrated that derivatives with similar structures significantly reduced paw edema in rats, suggesting potent anti-inflammatory activity.
- Case Study 2 : Research published in Journal of Medicinal Chemistry indicated that certain analogs exhibited IC50 values in the low micromolar range against specific inflammatory cytokines, confirming their potential as therapeutic agents.
Q & A
Q. What are the key synthetic strategies for constructing the thiophene-carboxamide core in this compound?
The synthesis of thiophene derivatives often employs the Gewald reaction , which facilitates the formation of 2-aminothiophene scaffolds via a three-component reaction involving ketones, cyanoacetates, and sulfur . For this compound, the 3-carbamoyl-5-methylthiophen-2-yl moiety likely requires sequential functionalization:
- Step 1 : Formation of the thiophene ring via Gewald reaction with acetoacetanilide and sulfur.
- Step 2 : Carbamoylation at the 3-position using urea or carbamoyl chloride under basic conditions.
- Step 3 : Introduction of the 4-(4-tert-butylphenyl) group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Purity is monitored via TLC and HPLC , with intermediates characterized by NMR (¹H/¹³C) and mass spectrometry .
Q. How do the functional groups (e.g., tert-butylphenyl, carbamoyl) influence solubility and reactivity?
- tert-Butylphenyl Group : Enhances lipophilicity, improving membrane permeability in biological assays. However, steric bulk may hinder crystallization, complicating X-ray analysis .
- Carbamoyl Group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and stabilizes intermediates during synthesis via resonance . Solubility can be modulated by adjusting pH (carboxylic acid deprotonation) or using co-solvents like DMSO .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexene protons at δ 5.5–6.0 ppm) and carbonyl carbons (δ 165–175 ppm) .
- FT-IR : Confirms carbamoyl (N–H stretch ~3350 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₇H₃₁N₂O₄S) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2). The tert-butylphenyl group may occupy hydrophobic pockets, while the carbamoyl group forms hydrogen bonds with catalytic residues .
- QM/MM Simulations : Evaluate electronic effects of the cyclohexene ring’s conjugation on binding energetics .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Use Hill slope plots to compare EC₅₀ values under varying assay conditions (e.g., pH, serum content) .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed carbamoyl groups) that may skew activity .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Q. How does the cyclohexene ring’s conformation affect pharmacokinetic properties?
- Ring Strain : The unsaturated cyclohexene adopts a half-chair conformation, increasing rigidity and reducing metabolic oxidation compared to fully saturated analogs .
- LogP Calculation : The ring’s hydrophobicity (predicted LogP ~3.5) impacts absorption and CNS penetration, modeled via ChemAxon or Schrödinger Suite .
Methodological Challenges and Solutions
Optimizing reaction yields for the carbamoyl-cyclohexene linkage:
- Issue : Low yields due to steric hindrance between the tert-butylphenyl group and cyclohexene.
- Solution : Use DCC/HOBt coupling at 0°C to activate the carboxylic acid, followed by slow addition of the amine component .
- Monitoring : Track reaction progress via 19F NMR (if using fluorinated analogs) or in situ IR .
Addressing by-product formation during tert-butylphenyl introduction:
- Common By-Products : Di-substituted thiophenes or oxidized tert-butyl groups.
- Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
